Regioisomeric Carboxylic Acid Positioning: Comparing 4-COOH-5-Me vs. 5-COOH vs. 4-COOH BTD Scaffolds
The closest validated fragment hit in the benzothiadiazole carboxylic acid series is 2,1,3-benzothiadiazole-5-carboxylic acid (Fragment 7 in Silvestre et al., 2013), which bound Mycobacterium tuberculosis pantothenate synthetase (Pts) with Kd = 3.5 ± 0.04 mM and ligand efficiency (LE) = 0.28 kcal·mol⁻¹ per non-hydrogen atom, as determined by isothermal titration calorimetry (ITC) [1]. The target compound, 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid, differs from Fragment 7 in two critical ways: (i) the carboxylic acid is at the 4-position rather than the 5-position, altering the hydrogen-bond geometry with conserved active-site residues (Met40, His47 in Pts); (ii) the presence of a 5-methyl group introduces steric bulk and electron-donating character adjacent to the carboxyl, which may modulate pKa, binding pose, and desolvation energetics. No directly matched ITC data are available for the 4-COOH-5-Me isomer; however, the structurally related 2,1,3-benzothiadiazole-4-carboxylic acid (without the 5-methyl) has not been reported as a hit in this fragment screen, suggesting regiochemistry-dependent binding recognition [2]. The 5-methyl group on the target compound further differentiates it from the unsubstituted 4-COOH analog by increasing computed LogP (+~0.3 to +~0.5 log units estimated from analogous methyl additions) and adding steric constraint, which can be exploited for selectivity engineering in fragment elaboration .
| Evidence Dimension | Binding affinity to pantothenate synthetase (fragment hit validation) |
|---|---|
| Target Compound Data | Not yet profiled in published FBDD campaigns; structurally analogous to Fragment 7 with 4-COOH/5-Me substitution |
| Comparator Or Baseline | 2,1,3-Benzothiadiazole-5-carboxylic acid (Fragment 7): Kd = 3.5 ± 0.04 mM, ΔG = −3.3 ± 0.1 kcal/mol, LE = 0.28 (ITC, Pts) |
| Quantified Difference | Regioisomeric shift of COOH from C5→C4 plus addition of C5-methyl; binding impact unquantified pending head-to-head ITC |
| Conditions | Mycobacterium tuberculosis pantothenate synthetase; ITC at 298 K; fragment library of 1,250 compounds |
Why This Matters
The validated fragment hit (Kd = 3.5 mM) establishes the BTD-carboxylate pharmacophore as occupying the pantoate pocket of a clinically relevant enzyme; the 4-COOH-5-Me regioisomer offers an underexplored vector for fragment growing with altered hydrogen-bond geometry, which is precisely the type of 'privileged scaffold diversification' sought in fragment-to-lead campaigns.
- [1] Silvestre, H. L., Blundell, T. L., Abell, C., & Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12984–12989. DOI: 10.1073/pnas.1304045110. Table 1: Fragment 7, Kd = 3.5 ± 0.04 mM, LE = 0.28. View Source
- [2] RCSB Protein Data Bank. 4DDM: Pantothenate synthetase in complex with 2,1,3-benzothiadiazole-5-carboxylic acid. Deposited 2012-01-18, Released 2013-02-13. Resolution 1.83 Å. View Source
